molecular formula C18H14ClOP B14503764 4-Chlorophenyl diphenylphosphinite CAS No. 63389-48-0

4-Chlorophenyl diphenylphosphinite

Cat. No.: B14503764
CAS No.: 63389-48-0
M. Wt: 312.7 g/mol
InChI Key: QLGVGJQGLAZMBM-UHFFFAOYSA-N
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Description

4-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 4-chlorophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-chlorophenyl diphenylphosphinite involves its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include metal centers in catalytic systems, where the phosphinite ligand enhances the reactivity and selectivity of the catalyst .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenyl diphenylphosphinite is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity, such as in homogeneous catalysis and the synthesis of complex organic molecules .

Properties

CAS No.

63389-48-0

Molecular Formula

C18H14ClOP

Molecular Weight

312.7 g/mol

IUPAC Name

(4-chlorophenoxy)-diphenylphosphane

InChI

InChI=1S/C18H14ClOP/c19-15-11-13-16(14-12-15)20-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI Key

QLGVGJQGLAZMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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